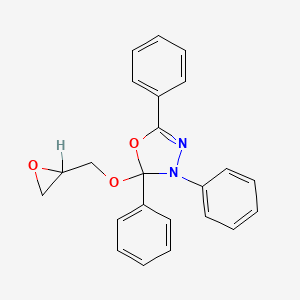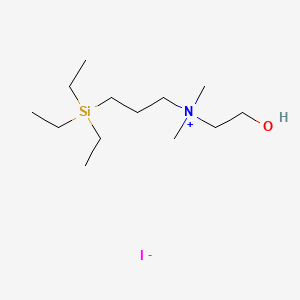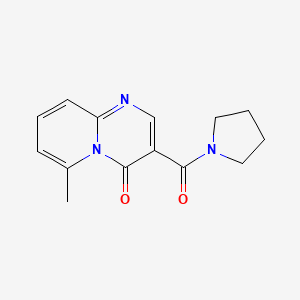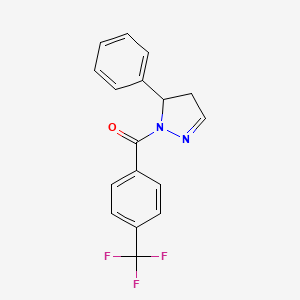
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a hydroxyphenyl group, an imidazo-thiadiazine ring, and a hydrobromide salt. It is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr involves multiple steps. One common method includes the reaction of 3,5-di-t-butyl-4-hydroxyphenacyl bromide with thiourea in acetone. The mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazo-thiadiazine ring can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while substitution reactions can produce various derivatives depending on the nucleophile.
Applications De Recherche Scientifique
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Employed in the development of new materials and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the imidazo-thiadiazine ring may interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-6-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine
- 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HCl
Uniqueness
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
117829-33-1 |
|---|---|
Formule moléculaire |
C19H26BrN3O2S |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,6-dihydroimidazo[2,1-b][1,3,4]thiadiazin-7-one;hydrobromide |
InChI |
InChI=1S/C19H25N3O2S.BrH/c1-18(2,3)12-7-11(8-13(16(12)24)19(4,5)6)14-10-25-17-20-15(23)9-22(17)21-14;/h7-8,24H,9-10H2,1-6H3;1H |
Clé InChI |
VQCDCEULRZROPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN3CC(=O)N=C3SC2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


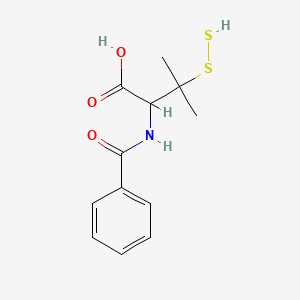
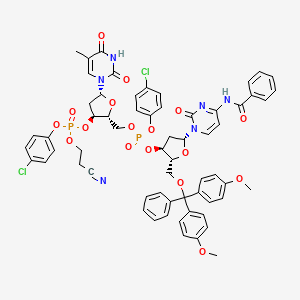
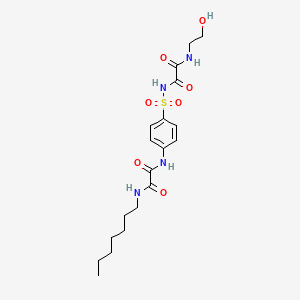
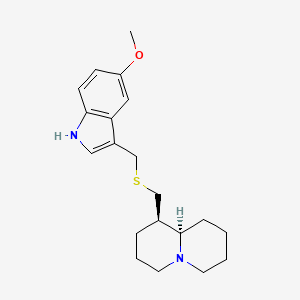
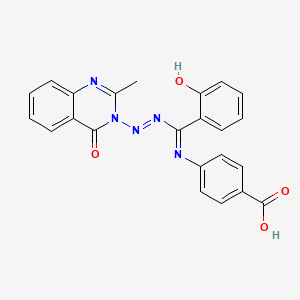
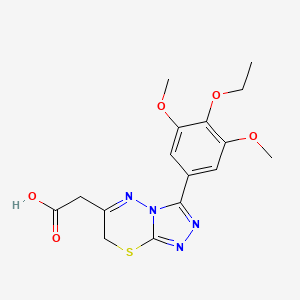
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
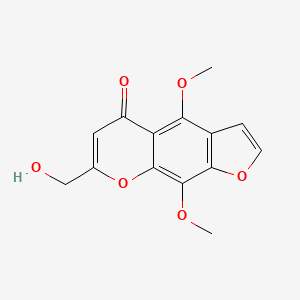
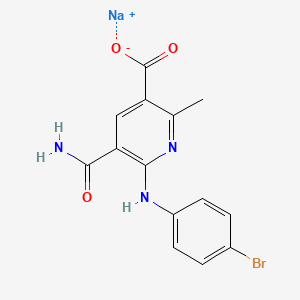
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
